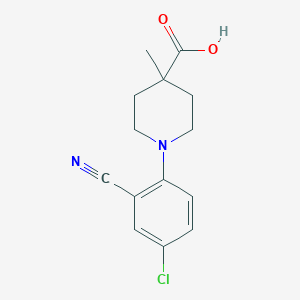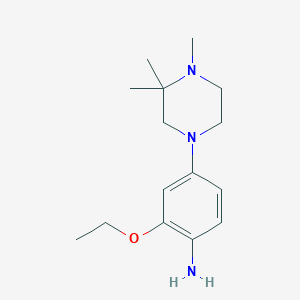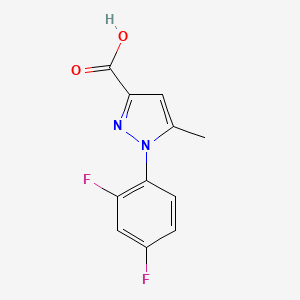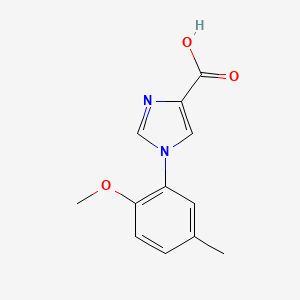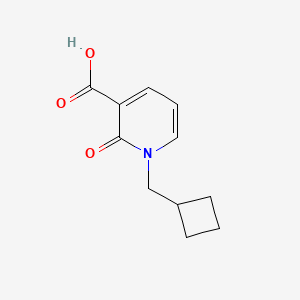
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a cyclobutylmethyl group, which is a cyclobutane (a four-membered carbon ring) with a methyl group attached . The compound also contains a 2-oxo-1,2-dihydropyridine-3-carboxylic acid group, which is a pyridine ring (a six-membered ring with one nitrogen atom) that has been reduced (made less unsaturated) and has a carboxylic acid group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutylmethyl group would form a four-membered ring, while the 2-oxo-1,2-dihydropyridine-3-carboxylic acid group would form a six-membered ring with one nitrogen atom . The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any additional substituents.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the carboxylic acid group could make the compound acidic, and it might undergo reactions typical of carboxylic acids . The cyclobutylmethyl group might also undergo reactions typical of cycloalkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents. Unfortunately, specific information on the physical and chemical properties of this exact compound was not found in the available resources .Applications De Recherche Scientifique
Hydrogen Bonding Studies
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have been a subject of study in hydrogen bonding. For instance, a related compound, 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid, has been investigated for its hydrogen bonding characteristics using 1H NMR spectroscopy and X-ray crystallography. This research revealed strong intramolecular hydrogen bonding forming an 8-membered chelate ring (Dobbin et al., 1993).
Synthesis and Antibacterial Activity
Compounds within the 1,4-dihydropyridine class, including 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been synthesized for potential antibacterial applications. For example, 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which are structurally related, were synthesized and evaluated for antibacterial properties (Miyamoto et al., 1987).
Structural Characterization and Chemical Analysis
Research has also been conducted on the synthesis and characterization of similar compounds like 2-oxo-1,2-dihydropyridine-1-acetic acid. This involved a reaction of 2-hydroxypyridine and chloroacetic acid, leading to a novel compound characterized by elemental analysis, IR spectrum, and X-ray diffraction. Such studies contribute to understanding the chemical and physical properties of dihydropyridine derivatives (Zhao Jing-gui, 2005).
Safety And Hazards
Orientations Futures
The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations of its biological activity, and development of methods for its synthesis. Understanding the properties of cycloalkanes and their derivatives is crucial as many of the biological processes that occur in most living things have cycloalkane-like structures .
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-9(11(14)15)5-2-6-12(10)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFDDILRZKDHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
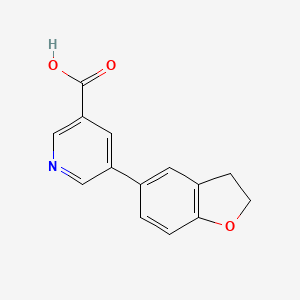
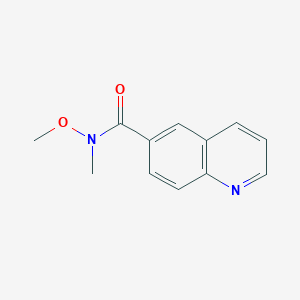
![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)
![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)
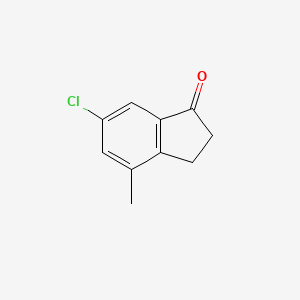

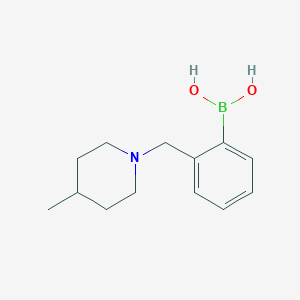
![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)
